molecular formula C21H20O3 B14279839 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one CAS No. 134270-03-4

2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one

Cat. No.: B14279839
CAS No.: 134270-03-4
M. Wt: 320.4 g/mol
InChI Key: OZSTVAGLOMYPML-UHFFFAOYSA-N
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Description

2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one: , also known by its chemical formula C21H18O2, is an intriguing organic compound. Its structure consists of a cycloheptanone ring with two pendant phenyl groups, each containing a hydroxyl group. Let’s explore its synthesis, properties, and applications.

Preparation Methods

a. Synthetic Routes: One notable synthetic route involves a solid/solid aldolization–crotonization reaction on a supramolecular complex under microwave irradiation . This method provides selective and efficient access to the compound.

b. Reaction Conditions: The reaction typically utilizes permethylated γ-cyclodextrin as a host molecule, forming an intermediate host–guest complex with (Z)-2-(4-cyanobenzylidene)cycloheptan-1-one. The crystal structure of this complex sheds light on the underlying mechanism.

c. Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above offers a promising approach for large-scale synthesis.

Chemical Reactions Analysis

a. Reactivity: 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one can undergo various reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at the phenyl rings.

b. Common Reagents and Major Products:

    Reagents: Commonly used reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids.

    Major Products: These reactions yield derivatives with altered functional groups, such as hydroxyl-substituted or halogenated compounds.

Scientific Research Applications

2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one finds applications in:

    Chemistry: As a building block for designing novel materials.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, including tissue-plasminogen activator (t-PA) antagonism.

    Industry: Its unique structure may inspire new materials or catalysts.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one stands out due to its structure, similar compounds include:

Properties

CAS No.

134270-03-4

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

2,7-bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one

InChI

InChI=1S/C21H20O3/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14,22-23H,1-4H2

InChI Key

OZSTVAGLOMYPML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1

Origin of Product

United States

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